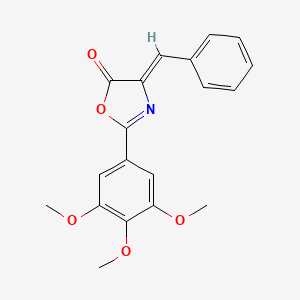

(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Description

(4Z)-4-Benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a heterocyclic oxazolone derivative characterized by a planar oxazole ring substituted at the 2-position with a 3,4,5-trimethoxyphenyl group and at the 4-position with a benzylidene moiety. The Z-configuration of the exocyclic double bond (C4=C5) is critical for its structural stability and biological interactions.

Crystallographic studies of analogous oxazolones (e.g., 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one) reveal planar oxazole rings (r.m.s. deviation: 0.007 Å) with substituents influencing dihedral angles and crystal packing through C–H···O and π-π interactions .

Properties

IUPAC Name |

(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-22-15-10-13(11-16(23-2)17(15)24-3)18-20-14(19(21)25-18)9-12-7-5-4-6-8-12/h4-11H,1-3H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBPSVGCDWIZBU-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CC=C3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364855 | |

| Record name | ZINC04692925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-08-7 | |

| Record name | ZINC04692925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate oxazole precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated oxazole derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound has been studied for its potential therapeutic effects. Research has focused on its anti-inflammatory, anticancer, and antimicrobial properties, with promising results in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural and Electronic Comparisons

The substituents at the 2- and 4-positions of the oxazolone ring significantly impact molecular properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Oxazolone Derivatives

Key Observations :

- Steric Effects : Bulky substituents at R4 (e.g., 3,4,5-trimethoxybenzylidene) increase steric hindrance, reducing planarity and altering crystal packing .

- Z-Configuration : All listed compounds retain the Z-configuration at C4=C5, critical for maintaining conjugation and stability .

Enzyme Inhibition

- COX-2 Inhibition: Oxazolones with diaryl substituents (e.g., 3,4,5-trimethoxy groups) show pronounced COX-2 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .

- Tyrosinase Inhibition : Derivatives with cinnamoyl-like R4 substituents (e.g., 4-methoxybenzylidene) exhibit tyrosinase inhibition, useful in treating hyperpigmentation disorders .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Oxazolones

Key Insights :

- Planarity : The oxazolone ring remains planar across derivatives, but substituents induce slight twists (e.g., 5.50° dihedral in the target compound).

- Packing Interactions : Methoxy groups enhance π-π stacking (centroid distances: ~3.5 Å), improving crystallinity .

Biological Activity

(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound belonging to the oxazol-5(4H)-one class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Understanding its biological activity is critical for its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H17NO5

- Molecular Weight : 339.342 g/mol

- CAS Number : 5689-08-7

The structure features a benzylidene moiety attached to an oxazole ring, which is known for conferring various biological activities.

1. Analgesic Activity

Research indicates that derivatives of oxazolones exhibit significant analgesic properties. In studies involving the writhing test and hot plate test in mice, compounds similar to this compound demonstrated effective pain relief comparable to standard analgesics like aspirin and morphine. The mechanism appears to involve inhibition of COX enzymes, particularly COX-2, which is crucial in inflammatory pain pathways .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| (4Z)-4-benzylidene derivative | 0.024 | Strong COX-2 inhibition |

| Aspirin | 0.05 | Standard analgesic for comparison |

2. Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in various models. For instance, studies have reported that oxazolone derivatives can decrease edema significantly in animal models. The specific compound this compound exhibited a reduction in inflammatory markers and improved outcomes in models of arthritis .

3. Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have revealed its potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies demonstrated that it could improve cognitive function in mouse models by enhancing cholinergic activity, which is beneficial for conditions such as Alzheimer’s disease .

| Test | Concentration | Inhibition (%) |

|---|---|---|

| AChE Inhibition | 100 μM | Moderate |

| AChE Inhibition | 300 μM | Significant |

Case Studies

Several case studies have highlighted the efficacy of (4Z)-4-benzylidene derivatives:

- Study on Analgesic Efficacy : A study evaluated the analgesic potential of various oxazolone derivatives in mice using the writhing test. The results indicated that compounds with methoxy substituents showed enhanced analgesic effects compared to traditional analgesics .

- Neuroprotective Effects : In a modified Y-maze test assessing cognitive impairment, the compound significantly improved performance at doses of 5 μmol/kg and 10 μmol/kg . This suggests its potential application in treating cognitive disorders.

Q & A

Basic Research Questions

Q. How can the synthesis of (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one be optimized for improved yield and purity?

- Methodology :

- Use multi-step organic synthesis with precise stoichiometric ratios. For example, reflux equimolar amounts of substituted benzaldehyde and oxazolone precursors in glacial acetic acid with sodium acetate as a catalyst (as adapted from similar oxazolone syntheses) .

- Monitor reaction progress via TLC (Rf value tracking) and optimize reaction time (e.g., 6–8 hours) to minimize by-products .

- Purify via recrystallization using DMF-acetic acid mixtures or column chromatography for high-purity isolates .

- Critical Note : A corrigendum highlights the importance of using 4-methylbenzoylglycine (not 4-methoxy) as a reagent to ensure structural accuracy .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the Z-configuration of the benzylidene group and methoxy substituents .

- X-ray Crystallography : Single-crystal analysis (at 100 K) provides precise bond lengths (mean C–C = 0.002 Å) and validates the oxazolone ring geometry .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and C=N bands at ~1600 cm⁻¹ .

Q. How can researchers assess the compound’s stability under varying conditions (pH, temperature)?

- Methodology :

- Conduct accelerated stability studies in DMSO or ethanol solutions at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC .

- Evaluate pH stability (pH 3–10) using phosphate buffers, with LC-MS to detect hydrolysis products (e.g., ring-opening intermediates) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s biological targets and structure-activity relationships (SAR)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or tubulin, using crystallographic data from Protein Data Bank .

- Apply QSAR models to correlate substituent effects (e.g., methoxy group positions) with bioactivity, leveraging Hammett constants and DFT calculations .

Q. How can in vitro biological activity (e.g., anticancer, anti-inflammatory) be systematically evaluated?

- Methodology :

- Anticancer assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ determination and apoptosis markers (Annexin V/PI staining) .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA and nitric oxide (NO) suppression in LPS-stimulated macrophages .

- Antimicrobial testing : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC endpoints .

Q. What experimental designs are optimal for resolving contradictory data in biological studies?

- Methodology :

- Adopt randomized block designs (split-split plots) to control variables like solvent choice, cell passage number, and assay timing .

- Use surface plasmon resonance (SPR) to validate binding affinities (KD values) when conflicting IC₅₀ results arise .

- Perform dose-response synergy studies (e.g., Chou-Talalay method) if interactions with co-administered drugs are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.